molecular formula C25H23ClN6O2S B2752122 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1223919-67-2

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No. B2752122
CAS RN: 1223919-67-2
M. Wt: 507.01
InChI Key: APQRQTVRVPKNJC-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a butoxyphenyl group and a chlorophenyl group, which could potentially influence its physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study detailed the synthesis process and provided insights into the potential applications of these heterocycles in developing new insecticidal agents (Fadda et al., 2017).

Antibacterial and Antifungal Activities

Hassan (2013) conducted research on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).

Anticancer and Antimicrobial Activities

A study by Riyadh et al. (2013) detailed the synthesis of antipyrine-based heterocycles and assessed their anticancer and antimicrobial activities. The study highlights the potential of these compounds in therapeutic applications, particularly in targeting cancer cells and microbes (Riyadh et al., 2013).

Heteroaromatization and Antimicrobial Activity

Research by El-Agrody et al. (2001) focused on the heteroaromatization with 4-hydroxycoumarin to synthesize novel pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives. Some of these synthesized compounds were tested for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to target adenosine receptors , but without specific studies, it’s hard to predict the exact mechanism of action for this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloroacetyl chloride. The second intermediate is 2-chloro-N-(2-chlorophenyl)acetamide, which is synthesized from 2-chloroaniline and chloroacetyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "2-chloroaniline", "amount": "1 equivalent" }, { "name": "chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide intermediate", "conditions": "2-chloroaniline and chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Coupling of the two intermediates to form the final product", "conditions": "The two intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" } ] }

CAS RN

1223919-67-2

Product Name

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Molecular Formula

C25H23ClN6O2S

Molecular Weight

507.01

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33)

InChI Key

APQRQTVRVPKNJC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2

solubility

not available

Origin of Product

United States

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